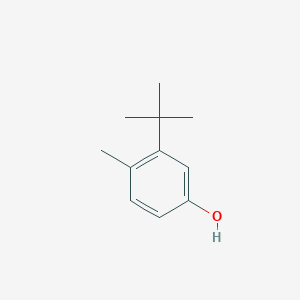
3-Tert-butyl-4-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Tert-butyl-4-methylphenol, also known as butylated hydroxytoluene, is a synthetic phenolic antioxidant. It is widely used in various industries due to its ability to prevent oxidation and extend the shelf life of products. This compound is particularly valued for its stability and effectiveness in protecting materials from degradation caused by free radicals.
准备方法
3-Tert-butyl-4-methylphenol can be synthesized through the alkylation of p-cresol with tert-butyl alcohol. This reaction is typically catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under controlled conditions. The reaction yields this compound as the primary product, along with some side products like 2-tert-butyl-4-methylphenol .
化学反应分析
3-Tert-butyl-4-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-di-tert-butyl-4-hydroperoxyl-4-methyl-2,5-cyclohexadienone (BHTOOH).
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can participate in substitution reactions, where the tert-butyl or methyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
科学研究应用
3-Tert-butyl-4-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in various chemical reactions to prevent unwanted oxidation.
作用机制
The primary mechanism by which 3-tert-butyl-4-methylphenol exerts its effects is through its antioxidant activity. It acts as a free radical scavenger, terminating the chain reactions initiated by free radicals and converting them into more stable, non-reactive species. This process helps to prevent the oxidative degradation of materials and biological molecules .
相似化合物的比较
3-Tert-butyl-4-methylphenol is often compared with other phenolic antioxidants, such as:
Butylated hydroxyanisole (BHA): Similar in function but differs in its chemical structure and specific applications.
2,6-Di-tert-butyl-4-methylphenol (BHT): Another widely used antioxidant with similar properties but different molecular targets and pathways.
2,6-Di-tert-butyl-p-cresol: Shares similar antioxidant properties but is used in different industrial applications. The uniqueness of this compound lies in its specific balance of stability, effectiveness, and versatility across various applications.
生物活性
3-Tert-butyl-4-methylphenol, commonly known as BHT (butylated hydroxytoluene), is a phenolic compound widely used as an antioxidant in food and industrial applications. Its biological activity has been the subject of extensive research, revealing both beneficial and potentially harmful effects.
- Chemical Formula : C₁₁H₁₆O
- Molecular Weight : 176.25 g/mol
- CAS Number : 128-37-0
Antioxidant Activity
BHT is primarily recognized for its antioxidant properties, which protect against oxidative damage in biological systems. It inhibits lipid peroxidation, a process that can lead to cell membrane damage and various diseases, including cancer . The compound's mechanism involves scavenging free radicals and chelating metal ions, thus preventing oxidative stress.
Table 1: Antioxidant Properties of BHT
Cytotoxicity and Apoptosis
Research indicates that BHT can induce cytotoxic effects in certain cancer cell lines. For instance, a study demonstrated significant cytotoxicity against B16 murine melanoma cells with an IC50 value in the micromolar range . The induction of apoptosis has been linked to the activation of caspases and alterations in gene expression related to cell survival .
Inflammatory Response Modulation
BHT exhibits anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. In RAW264.7 macrophage cells, BHT reduced the expression levels of TNF-α and cyclooxygenase-2 (Cox2) when stimulated with lipopolysaccharides (LPS) . This suggests a potential therapeutic role for BHT in inflammatory diseases.
Metabolic Effects
In animal studies, BHT has been shown to affect metabolic pathways. A single intraperitoneal injection in rats led to increased nuclear DNA methyltransferase activity across various organs, indicating potential epigenetic effects . Moreover, BHT's metabolites have been reported to induce DNA strand breaks, raising concerns about its long-term safety profile .
Case Studies
- Case Study on Tumor Promotion : A study highlighted that while BHT acts as an antioxidant, it may also promote tumorigenesis in certain contexts. Mice exposed to BHT showed increased tumor incidence when combined with other carcinogens like aflatoxin B1 .
- Case Study on Hepatotoxicity : Research indicated that high doses of BHT could lead to hepatotoxic effects in laboratory animals, necessitating caution regarding its use in food products and supplements .
属性
CAS 编号 |
133-72-2 |
|---|---|
分子式 |
C11H16O |
分子量 |
164.24 g/mol |
IUPAC 名称 |
3-tert-butyl-4-methylphenol |
InChI |
InChI=1S/C11H16O/c1-8-5-6-9(12)7-10(8)11(2,3)4/h5-7,12H,1-4H3 |
InChI 键 |
OBYOFMNDYOOIPV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















